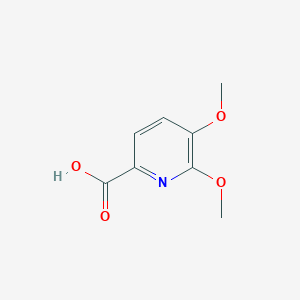

5,6-Dimethoxypicolinic acid

Description

Properties

IUPAC Name |

5,6-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQYZCJTXNORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629522 | |

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-89-9 | |

| Record name | 5,6-Dimethoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324028-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. 5,6-Dimethoxypicolinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest due to the prevalence of the picolinic acid motif in pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, leveraging established principles of organic chemistry and data from structurally analogous compounds to build a predictive and practical framework for its use. While specific experimental data for this compound is not widely published, this document serves as a robust starting point for researchers, offering insights into its synthesis, expected analytical characteristics, and potential applications.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 324028-89-9, possesses a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] The structure features a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 5- and 6-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Basis |

| CAS Number | 324028-89-9 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid. | Based on picolinic acid and its derivatives.[2][3] |

| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. | General property of similar organic acids. |

| Solubility | Predicted to have moderate solubility in polar organic solvents like ethanol and DMSO, and limited solubility in nonpolar solvents. Solubility in water is expected to be pH-dependent. | Inferred from solubility data of picolinic acid.[4][5][6] |

The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for both acidic and basic character, making its solubility highly dependent on pH.[3] The two methoxy groups are expected to increase its lipophilicity compared to the parent picolinic acid.

Synthesis Strategies

Proposed Synthetic Pathway: Oxidation of 2-methyl-5,6-dimethoxypyridine

This approach involves the synthesis of the precursor, 2-methyl-5,6-dimethoxypyridine, followed by its oxidation to the desired carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of 2-methyl-5,6-dimethoxypyridine: This intermediate could be prepared through various methods, potentially starting from a commercially available dihydroxypyridine and proceeding through methylation and other functional group interconversions.

-

Oxidation: The 2-methyl group of the intermediate would then be oxidized to a carboxylic acid.

-

To a solution of 2-methyl-5,6-dimethoxypyridine in a suitable solvent (e.g., water or a mixture of t-butanol and water), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While the actual spectra are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

-

Pyridine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

-

Methoxy Protons: Two singlets in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3H, corresponding to the two methoxy groups.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule.

-

Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 110-165 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.

-

Carboxylic Carbon: A signal in the downfield region (typically δ 165-180 ppm).

-

Methoxy Carbons: Two signals in the upfield region (typically δ 55-65 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C2 (Pyridine) | 148 - 155 |

| C3 (Pyridine) | 115 - 125 |

| C4 (Pyridine) | 135 - 145 |

| C5 (Pyridine) | 140 - 150 |

| C6 (Pyridine) | 155 - 165 |

| -OCH₃ (at C5) | 55 - 60 |

| -OCH₃ (at C6) | 58 - 63 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretches (Methoxy Groups): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: Expected at m/z = 183.

-

Fragmentation: Likely fragments would include the loss of a methoxy group (M-31), a carboxylic acid group (M-45), and other fragments characteristic of the pyridine ring.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the pyridine ring, the carboxylic acid, and the methoxy groups.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The electron-donating methoxy groups activate the ring towards electrophilic substitution, although the carboxylic acid group is deactivating. The positions of substitution will be directed by the combined electronic effects of all substituents.[10]

-

Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy derivative.

Potential Applications in Drug Discovery and Materials Science

Picolinic acid and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[10]

-

Enzyme Inhibition: The picolinic acid scaffold is present in several enzyme inhibitors that have advanced to clinical trials. The specific substitution pattern of this compound could offer unique interactions with enzyme active sites.

-

Coordination Chemistry: Picolinic acid is a well-known chelating agent for various metal ions.[11] The dimethoxy derivative could be explored for the synthesis of novel metal complexes with potential applications in catalysis or as therapeutic agents.

-

Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems, which are of interest in both pharmaceutical and materials science research.

Conclusion

This compound is a chemical entity with significant potential, stemming from its substituted picolinic acid core. While detailed experimental data is sparse in the public domain, this guide provides a robust, predictive framework for its properties and reactivity based on established chemical principles. By outlining potential synthetic routes, expected analytical characteristics, and promising areas of application, this document aims to empower researchers to confidently incorporate this valuable building block into their research and development programs. Further experimental validation of the properties and reactivity outlined herein will undoubtedly pave the way for new discoveries.

References

-

Molecules. 2023; 28(5):2336. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

-

ResearchGate. [Internet]. Solubility and Crystallization Studies of Picolinic Acid; 2023. Available from: [Link]

-

ULisboa Research Portal. [Internet]. Solubility and Crystallization Studies of Picolinic Acid; 2023. Available from: [Link]

-

Solubility of Things. [Internet]. Picolinic acid; [cited 2024 Jan 11]. Available from: [Link]

- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. J Am Chem Soc. 2013 Jul 1; 135(26): 9608–9611.

-

Human Metabolome Database. [Internet]. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883); [cited 2024 Jan 11]. Available from: [Link]

-

Journal of the American Chemical Society. 2026 Jan 7 [cited 2024 Jan 11]. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available from: [Link]

-

The Royal Society of Chemistry. [Internet]. Supporting information for - The Royal Society of Chemistry; [cited 2024 Jan 11]. Available from: [Link]

-

NP-MRD. [Internet]. 13C NMR Spectrum (1D, 151 MHz, D2O, predicted) (NP0011068); [cited 2024 Jan 11]. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 2000;(6):815-821. Substituted 3,4-pyridynes: clean cycloadditions. Available from: [Link]

-

DR-NTU. [Internet]. Journal Name COMMUNICATION; [cited 2024 Jan 11]. Available from: [Link]

- Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. 2020;56(12):1481-1483.

-

NC State University Libraries. [Internet]. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry; [cited 2024 Jan 11]. Available from: [Link]

-

The Royal Society of Chemistry. [Internet]. SUPPORTING INFORMATION; [cited 2024 Jan 11]. Available from: [Link]

-

Google Patents. [Internet]. United States Patent (19); 1989 Jul 12. Available from: [Link]

-

Organic Chemistry Data. [Internet]. NMR Spectroscopy :: 13C NMR Chemical Shifts; [cited 2024 Jan 11]. Available from: [Link]

- Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. Bioorg Med Chem. 2018 Nov 1;26(20):5445-5453.

-

OUCI. [Internet]. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof; [cited 2024 Jan 11]. Available from: [Link]

- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex

-

MySkinRecipes. [Internet]. 4,6-Dimethoxypicolinic acid; [cited 2024 Jan 11]. Available from: [Link]

- Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Phytochem Anal. 2011 May-Jun; 22(3): 238–252.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Med Chem Res. 2015; 24(1): 279–291.

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. 2021 Jul; 26(13): 3999.

- New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Arkivoc. 2008;2008(16):186-196.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;(5):720-722.

- Google Patents. [Internet]. Two stage process for preparing 2,6-pyridinedicarboxylic acid; 1983 Dec 6.

-

Organic Chemistry Data. [Internet]. NMR Spectroscopy :: 1H NMR Chemical Shifts; [cited 2024 Jan 11]. Available from: [Link]

- Google Patents. [Internet]. Process for the preparation of 5,6-dialkoxyanthranilic acids; 1987 Apr 21.

-

The Royal Society of Chemistry. [Internet]. NMR Spectra of Products; [cited 2024 Jan 11]. Available from: [Link]

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2022 Dec; 27(24): 8878.

-

ResearchGate. [Internet]. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative; 2025. Available from: [Link]

- Google Patents. [Internet]. Preparation method of 5, 6-dihydroxyindole; 2024 Apr 26.

-

ResearchGate. [Internet]. FTIR spectra of as-received 6,6′-dithiodinicotinic acid ligand and...; [cited 2024 Jan 11]. Available from: [Link]

-

Googleapis.com. [Internet]. Process for the preparation of 5,6-diacetoxyindole - European Patent Office - EP 0598383 A1; [cited 2024 Jan 11]. Available from: [Link]

-

ResearchGate. [Internet]. FTIR spectra of diclofenac acid.; [cited 2024 Jan 11]. Available from: [Link]

- Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces.

-

NIST WebBook. [Internet]. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-; [cited 2024 Jan 11]. Available from: [Link]

-

ResearchGate. [Internet]. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors; 2025. Available from: [Link]

-

ResearchGate. [Internet]. FT-IR spectra of dopamine (green), 5,6-dihydroxyindole-rich compound in...; [cited 2024 Jan 11]. Available from: [Link]

- Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Molecules. 2023 Mar; 28(6): 2787.

-

ResearchGate. [Internet]. FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and...; [cited 2024 Jan 11]. Available from: [Link]

Sources

- 1. This compound - CAS:324028-89-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]

An In-Depth Technical Guide to 5,6-Dimethoxypicolinic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling 5,6-Dimethoxypicolinic Acid

This compound, a substituted pyridine carboxylic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its core structure, the picolinic acid scaffold, is recognized as a "privileged" motif, frequently incorporated into a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible synthetic pathway, its physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics.

Core Identification: CAS Number and Chemical Structure

At the heart of any chemical investigation is the unambiguous identification of the compound. This compound is registered under the CAS Number 324028-89-9 .[4]

Chemical Structure:

The molecule consists of a pyridine ring with a carboxylic acid group at the 2-position (picolinic acid). The pyridine ring is further substituted with two methoxy groups at the 5- and 6-positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 324028-89-9 | [4] |

| Molecular Formula | C₈H₉NO₄ | [3] |

| Molecular Weight | 183.16 g/mol | [3] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General chemical knowledge |

| Storage | Store in a cool, dry place, away from light | [3] |

Synthesis and Purification: A Plausible Experimental Protocol

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the oxidation of a suitable precursor, such as 2-methyl-5,6-dimethoxypyridine. This precursor could be synthesized from simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Methyl-5,6-dimethoxypyridine

-

Reaction Setup: To a solution of 2-chloro-5,6-dimethoxypyridine in an appropriate solvent (e.g., anhydrous THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a Grignard reagent such as methylmagnesium bromide.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) and may require cooling initially, followed by refluxing to drive the reaction to completion.

-

Work-up and Isolation: Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Oxidation to this compound

-

Reaction Setup: The purified 2-methyl-5,6-dimethoxypyridine is dissolved in a suitable solvent mixture, such as pyridine and water, in a round-bottom flask.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the stirred solution. The reaction temperature is typically maintained at reflux. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the excess potassium permanganate is destroyed by the addition of a reducing agent (e.g., sodium bisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

Potential Applications in Drug Discovery and Development

The picolinic acid scaffold is a versatile building block in the design of therapeutic agents.[1][2] Derivatives of picolinic acid have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors.[3]

Hypothetical Signaling Pathway Inhibition:

Given the prevalence of picolinic acid derivatives as kinase inhibitors, this compound could serve as a starting point for the development of inhibitors targeting specific signaling pathways implicated in diseases such as cancer or inflammation. The methoxy groups on the pyridine ring can influence the molecule's electronic properties and its ability to form key interactions within the active site of a target enzyme.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Areas for Future Research:

-

Enzyme Inhibition Assays: Screening this compound and its derivatives against a panel of kinases or other enzymes to identify potential biological targets.

-

Antimicrobial and Antifungal Activity: Picolinic acid derivatives have shown promise as antimicrobial and antifungal agents.[1] Investigating the activity of this compound against various pathogens would be a valuable area of research.

-

Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent for metal ions. This property could be exploited in the development of metal-based drugs or diagnostic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features, based on the privileged picolinic acid scaffold, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis, intended to facilitate future research into its potential therapeutic applications.

References

-

Owen, W. J., et al. (2019). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 75(2), 413-426. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

Napolitano, A., et al. (2013). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. International Journal of Molecular Sciences, 14(11), 21796-21813. [Link]

-

Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(11), 1400-1404. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 324028-89-9]. Retrieved January 11, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethoxypicolinic acid [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of polyrotaxane-amino acid conjugates: a new synthetic pathway for amino-functionalized polyrotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

Introduction: The Significance and Synthetic Challenge of Polysubstituted Picolinates

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxypicolinic Acid from Pyridine Derivatives

Substituted picolinic acids and their derivatives are privileged scaffolds in modern medicinal chemistry and materials science. The pyridine ring, a cornerstone N-heterocycle, imparts unique electronic and steric properties, enabling fine-tuned interactions with biological targets such as enzymes and receptors. Specifically, polysubstituted picolinates are integral to a range of pharmaceuticals, agrochemicals, and functional materials. This compound, the subject of this guide, represents a valuable building block for more complex molecular architectures.

However, the synthesis of such highly functionalized pyridines presents a significant challenge. The inherent electronic nature of the pyridine ring complicates regioselective functionalization. Direct C-H functionalization is often difficult to control, and the relative positions of multiple substituents must be carefully orchestrated through a multi-step synthetic sequence. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust, literature-supported strategy for the synthesis of this compound, starting from a commercially available, functionalized pyridine precursor. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The proposed synthesis is a multi-step pathway that begins with a pre-functionalized starting material, 6-hydroxypicolinic acid. This approach circumvents the challenges of introducing the picolinic acid moiety onto a pyridine ring late in the synthesis. The core logic involves protecting the carboxylic acid, followed by a sequence of regioselective reactions—nitration, reduction, diazotization, etherification, and nucleophilic substitution—to install the desired 5,6-dimethoxy pattern. The final step is the deprotection of the carboxylic acid.

Caption: Overall synthetic pathway for this compound.

Part 1: Protection and Initial Ring Functionalization

The initial steps focus on protecting the native carboxylic acid functionality and installing a nitro group, which serves as a versatile handle for subsequent transformations.

Step 1: Esterification of 6-Hydroxypicolinic Acid

Causality and Expertise: The carboxylic acid group is acidic and can interfere with subsequent reagents, particularly organometallics or strong bases. Converting it to a methyl ester is a standard protecting group strategy. The reaction is typically acid-catalyzed (Fischer esterification) and driven to completion by removing the water byproduct.

Experimental Protocol (Adapted from analogous procedures):

-

Suspend 6-hydroxypicolinic acid (1.0 eq.) in methanol (approx. 10 mL per 1 g of starting material).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.5 eq.) or concentrated sulfuric acid (0.1 eq.) dropwise while stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-hydroxypicolinate, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration

Causality and Expertise: The introduction of a nitro group is critical for further functionalization. In this substrate, the C5 position is activated towards electrophilic aromatic substitution. The hydroxyl group at C6 is a powerful ortho-, para-directing group, strongly activating the C5 position. The ester at C2 is a deactivating group, which further disfavors substitution at C3. Therefore, nitration with a standard fuming nitric acid and sulfuric acid mixture is expected to proceed with high regioselectivity at the C5 position.[1][2]

Experimental Protocol (Adapted from nitration of pyridine-N-oxide): [1]

-

Add Methyl 6-hydroxypicolinate (1.0 eq.) in small portions to concentrated sulfuric acid at 0°C.

-

Stir the mixture until a clear solution is obtained.

-

Add fuming nitric acid (1.1 eq.) dropwise to the solution, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain Methyl 6-hydroxy-5-nitropicolinate. Recrystallization from ethanol or acetone may be necessary for purification.

Part 2: Building the Diamethoxy Substitution Pattern

This phase of the synthesis transforms the nitro group into a handle for introducing a halogen, followed by the sequential installation of the two required methoxy groups.

Step 3: Reduction of the Nitro Group

Causality and Expertise: The nitro group is readily reduced to an amine, which is a precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternative reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be used, which are sometimes more tolerant of other functional groups.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve Methyl 6-hydroxy-5-nitropicolinate (1.0 eq.) in methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 5-amino-6-hydroxypicolinate.

Step 4: Sandmeyer Reaction to Introduce Bromine

Causality and Expertise: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate. This is a crucial step to install a halogen at the C5 position, which will later be replaced by a methoxy group. Using CuBr ensures the specific introduction of bromine.

Experimental Protocol:

-

Dissolve Methyl 5-amino-6-hydroxypicolinate (1.0 eq.) in an aqueous solution of HBr (48%, approx. 4.0 eq.).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain Methyl 5-bromo-6-hydroxypicolinate.

Step 5 & 6: Sequential O-Methylation

Causality and Expertise: With both the C6-hydroxyl and the C5-bromo groups in place, the two methoxy groups can be installed. It is strategic to first methylate the free hydroxyl group under standard Williamson ether synthesis conditions. The second methoxy group can then be introduced by replacing the bromine atom. A copper-catalyzed Ullmann condensation is often effective for nucleophilic substitution on electron-neutral or electron-rich aryl halides, which is the case here.

Caption: Workflow for the two-step introduction of the methoxy groups.

Experimental Protocol (Step 5: O-Methylation):

-

Dissolve Methyl 5-bromo-6-hydroxypicolinate (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

-

Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.

-

Add methyl iodide (MeI) (1.5 eq.) as the methylating agent.

-

Heat the reaction mixture to 50-60°C and stir for 4-8 hours.

-

Monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield Methyl 5-bromo-6-methoxypicolinate.

Experimental Protocol (Step 6: Ullmann Methoxylation):

-

To a reaction vessel, add Methyl 5-bromo-6-methoxypicolinate (1.0 eq.), copper(I) iodide (CuI) (0.1-0.2 eq.), and a ligand such as L-proline or DMEDA (0.2 eq.).

-

Add sodium methoxide (NaOMe) (2.0 eq.) and a high-boiling polar solvent like DMF or DMSO.

-

Purge the vessel with an inert gas (e.g., Argon).

-

Heat the reaction mixture to 100-120°C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase thoroughly with aqueous ammonia solution to remove copper salts, followed by water and brine.

-

Dry, concentrate, and purify by column chromatography to isolate Methyl 5,6-dimethoxypicolinate.

Part 3: Final Deprotection

Step 7: Saponification to the Final Product

Causality and Expertise: The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid. Saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system is a standard and high-yielding procedure.

Experimental Protocol:

-

Dissolve Methyl 5,6-dimethoxypicolinate (1.0 eq.) in a mixture of THF (or methanol) and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify carefully with 1M HCl to a pH of ~3-4.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Data Summary

| Step | Product Name | Key Reagents | Typical Yield (%) | Purification Method |

| 1 | Methyl 6-Hydroxypicolinate | MeOH, SOCl₂ | >90 | Extraction |

| 2 | Methyl 6-Hydroxy-5-nitropicolinate | fuming HNO₃, H₂SO₄ | 70-85 | Recrystallization |

| 3 | Methyl 5-Amino-6-hydroxypicolinate | H₂, Pd/C | >95 | Filtration |

| 4 | Methyl 5-Bromo-6-hydroxypicolinate | NaNO₂, HBr, CuBr | 60-75 | Column Chromatography |

| 5 | Methyl 5-Bromo-6-methoxypicolinate | K₂CO₃, MeI | 85-95 | Extraction |

| 6 | Methyl 5,6-Dimethoxypicolinate | NaOMe, CuI | 65-80 | Column Chromatography |

| 7 | This compound | NaOH or LiOH, HCl | >90 | Precipitation/Filtration |

Note: Yields are estimates based on analogous reactions and may vary.

References

-

Pyridine-N-oxide Chemistry. Wikipedia. [Link]

-

Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic-Chemistry.org. [Link]

-

Reactivity of Pyridine-N-oxide. University of Calicut. [Link] (Note: Specific document link was generic, but content supports the principles of N-oxide reactivity).

-

Deoxygenative Chlorination. ChemTube3D. [Link]

Sources

Solubility Profile of 5,6-Dimethoxypicolinic Acid: A Guide to Experimental Determination and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypicolinic acid is a heterocyclic building block with significant potential in pharmaceutical synthesis and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between solvent properties and solute behavior, presents a validated, step-by-step protocol for accurate solubility measurement, and discusses the practical application of this data in laboratory and development settings.

Introduction: The Central Role of Solubility

In drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a critical determinant of a compound's fate. It dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and critically influences the formulation strategy and bioavailability of an active pharmaceutical ingredient (API).[1][2] For a molecule like this compound, which features a combination of polar and non-polar functional groups (a carboxylic acid, a pyridine ring, and two methoxy ethers), its interaction with different solvents is complex and warrants a detailed investigation. This guide provides the theoretical grounding and practical methodology to empower researchers to generate reliable solubility data and apply it effectively.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound offers several key features:

-

Polar, Protic Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols, water). It also imparts acidic character, allowing for salt formation in basic solutions.

-

Pyridine Ring: A moderately polar aromatic heterocycle.

-

Methoxy Groups (-OCH₃): These ether groups are polar aprotic and can act as hydrogen bond acceptors.

Based on this structural analysis, a predicted solubility profile can be established to guide solvent selection.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Poor to Insoluble | Mismatch in polarity; weak intermolecular forces between the polar solute and nonpolar solvent.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Sparingly Soluble to Soluble | Solvents can accept hydrogen bonds from the carboxylic acid. Dipole-dipole interactions are favorable. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Strong hydrogen bond acceptors and highly polar nature effectively solvate the molecule.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | Solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid.[5] |

| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[6][7] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Poor to Insoluble | The compound is likely to remain in its neutral, less soluble form. |

Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8] This protocol ensures that the solution reaches saturation under controlled temperature conditions, providing thermodynamically accurate data.[9]

Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solid ensures that the solution reaches its saturation point, with undissolved solid remaining as confirmation.

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium.[8]

-

Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is used to separate the saturated solution from the excess solid without causing premature precipitation or losing volatile solvent.

-

Solid Phase Analysis: Characterizing the solid residue post-experiment (e.g., by DSC or XRD) is a self-validating step to confirm that the compound has not changed its polymorphic form or degraded during the experiment.[9]

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of 4 mL glass vials. Ensure the amount is sufficient to result in visible undissolved solid at equilibrium.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.[10]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the slurries vigorously for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial.

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the solid residue is achieved.[1]

-

Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = (Mass of solid residue in mg) / (Volume of solvent added in mL)

-

-

Quantification (Chromatographic Method):

-

For higher accuracy, especially with sparingly soluble compounds, dilute a known mass of the filtrate with a suitable mobile phase.

-

Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known concentrations of this compound.[2]

-

-

Validation: Recover the remaining solid from the equilibration vial, dry it, and analyze it (e.g., via melting point or DSC) to ensure it is unchanged from the starting material.

Visualization of the Experimental Workflow

The logical flow of the solubility determination protocol is critical for ensuring repeatable and accurate results. The following diagram illustrates the key stages and decision points.

Caption: Workflow for Isothermal Solubility Determination.

Safety and Handling Considerations

While specific toxicological data for this compound is not widely published, prudent laboratory practices should be followed based on its chemical class.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

By adhering to the principles and protocols outlined in this guide, researchers can confidently generate high-quality, reliable solubility data for this compound, enabling more efficient process development, successful formulation, and accelerated research outcomes.

References

-

Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]

-

Unknown. (n.d.). Polarity of Solvents. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]

-

Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

-

Panda, S. et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemsrc. (2025). 5,6-Dimethoxyphthalaldehydic acid. Available at: [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Available at: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - 2,6-Dimethoxypyridine. Available at: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. chem.ws [chem.ws]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. 324028-89-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Data of 5,6-Dimethoxypicolinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6-Dimethoxypicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is based on established principles of spectroscopic interpretation and data from related structural analogs, offering a robust predictive analysis for researchers and drug development professionals.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 5- and 6-positions. This unique substitution pattern imparts specific electronic and structural features that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the characterization of its derivatives.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two methoxy groups. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.2 - 7.4 | d | 1H |

| H-4 | 7.8 - 8.0 | d | 1H |

| OCH₃ (C5) | 3.9 - 4.1 | s | 3H |

| OCH₃ (C6) | 4.0 - 4.2 | s | 3H |

| COOH | 12.0 - 13.0 | br s | 1H |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 138 - 142 |

| C-5 | 150 - 155 |

| C-6 | 160 - 165 |

| COOH | 165 - 170 |

| OCH₃ (C5) | 55 - 60 |

| OCH₃ (C6) | 55 - 60 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer is typically used.

-

Data Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good quality spectrum.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, methoxy groups, and the substituted pyridine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methoxy) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium to Strong |

| C-O (Methoxy) | 1000 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The molecular weight of this compound is 183.16 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Fragment | Interpretation |

| 183 | [M]⁺ | Molecular Ion |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 155 | [M - CO]⁺ | Loss of carbon monoxide |

| 138 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 123 | [M - COOH - CH₃]⁺ | Loss of carboxylic acid and a methyl group |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and may show a more prominent protonated molecular ion peak [M+H]⁺ at m/z 184.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. These predictions, grounded in fundamental principles and comparative data, serve as a valuable resource for the identification and characterization of this important compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.

References

-

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

The Human Metabolome Database (HMDB). [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

An In-Depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 5,6-dimethoxypicolinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document delves into the theoretical and practical aspects of its synthesis, explores its physicochemical properties, and discusses its potential as a versatile building block for the development of novel compounds.

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceuticals, agrochemicals, and coordination chemistry. The nitrogen atom and the carboxylic acid moiety at the 2-position of the pyridine ring provide a bidentate chelation site, which is crucial for their biological activity and application in catalysis. The specific substitution pattern on the pyridine ring, such as the presence of methoxy groups in this compound, can significantly modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby fine-tuning its reactivity and biological interactions.

While not as extensively studied as some other picolinic acid derivatives, this compound represents a valuable scaffold for chemical exploration. Its structural features suggest potential applications as a ligand for metal catalysts, a precursor for biologically active molecules, and a component in the synthesis of functional materials. This guide aims to provide a foundational understanding of this compound for scientists and professionals in drug development and chemical research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 5,6-dimethoxypyridine-2-carboxylic acid |

| CAS Number | 324028-89-9 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. |

| Purity | Commercially available in purities typically ≥95% |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of polysubstituted pyridines, particularly with specific regiochemistry, presents a significant challenge in organic chemistry. While a definitive, published "discovery" of this compound is not readily apparent in the scientific literature, its synthesis can be approached through established methodologies for pyridine functionalization. A plausible and mechanistically insightful route involves the directed ortho-metalation of a 2,3-dimethoxypyridine precursor.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[1] It relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho-position.[1][2] This generates a stabilized carbanion that can then react with various electrophiles to introduce a wide range of functional groups.

Methoxy groups are known to be effective DMGs. In the context of 2,3-dimethoxypyridine, the two methoxy groups can influence the site of lithiation.

Proposed Synthetic Pathway via Directed ortho-Metalation

A logical synthetic approach to this compound would involve the initial synthesis of 2,3-dimethoxypyridine, followed by a directed ortho-metalation at the 6-position and subsequent carboxylation.

Figure 1: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Choice of Precursor: 2,3-Dichloropyridine is a commercially available starting material that allows for the introduction of the two methoxy groups via nucleophilic aromatic substitution.

-

Directed Metalating Agent: While methoxy groups can direct lithiation, studies on 2,3-dimethoxypyridine have shown that lithiation with n-BuLi preferentially occurs at the 4-position.[3] To achieve lithiation at the desired 6-position, a more sterically hindered and less nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) would be a logical choice to favor deprotonation at the less sterically hindered position adjacent to a directing group.[1][2]

-

Low Temperature: The metalation reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate.[1]

-

Carboxylation: Carbon dioxide, either as a gas or in solid form (dry ice), is a common and efficient electrophile for introducing a carboxylic acid group onto an organolithium species.

-

Acidic Workup: A final acidic workup is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of this compound based on the principles of directed ortho-metalation. This protocol should be considered a starting point for experimental design and optimization.

Step 1: Synthesis of 2,3-Dimethoxypyridine

-

To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,3-dimethoxypyridine.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or carefully add an excess of crushed dry ice in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Make the aqueous layer acidic (pH ~2-3) with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Potential Applications in Research and Drug Development

The unique structural features of this compound make it an attractive starting material for various applications:

-

Medicinal Chemistry: The picolinic acid scaffold is present in a number of biologically active compounds. The methoxy groups can be retained to modulate solubility and electronic properties or can serve as handles for further functionalization, such as demethylation to reveal hydroxyl groups that can participate in hydrogen bonding with biological targets.

-

Ligand Synthesis: The bidentate N,O-chelation site of the picolinic acid moiety makes it a valuable ligand for a variety of metal ions. The methoxy substituents can influence the electron density of the pyridine ring, thereby tuning the coordinating ability of the nitrogen atom and the properties of the resulting metal complexes. These complexes could find applications in catalysis or as imaging agents.

-

Materials Science: Substituted pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The specific substitution pattern of this compound could be exploited to create materials with desired electronic and photophysical properties.

Conclusion

This compound, while not a widely known compound, holds significant potential as a versatile building block in synthetic chemistry. Its synthesis, achievable through established methods like directed ortho-metalation, provides access to a unique substitution pattern on the picolinic acid scaffold. This technical guide has outlined the key properties, a plausible and mechanistically detailed synthetic route, and the potential applications of this compound. It is hoped that this information will serve as a valuable resource for researchers and scientists in their endeavors to develop novel and innovative chemical entities.

References

-

HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. 2015;91(3):488. [Link]

-

Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. 2021;2021(2):arkivoc-2021-2-127. [Link]

-

DTIC. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC. Accessed January 12, 2026. [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Accessed January 12, 2026. [Link]

-

ResearchGate. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. ResearchGate. Accessed January 12, 2026. [Link]

Sources

5,6-Dimethoxypicolinic Acid: A Technical Profile and Scientific Postulation on its Bioactivity

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypicolinic acid is a heterocyclic aromatic compound, commercially available as a synthetic building block. To date, a thorough investigation of its biological activities has not been reported in peer-reviewed scientific literature. This technical guide provides a comprehensive profile of this compound, including its chemical structure, properties, and a postulated overview of its potential biological activities. Drawing upon the well-documented bioactivities of the broader picolinic acid class of molecules, we hypothesize that this compound may exhibit utility as an enzyme inhibitor and a metal-chelating agent. This document outlines detailed, field-proven experimental workflows for the synthesis and biological evaluation of this compound to facilitate future research and drug discovery efforts.

Chemical Profile of this compound

This compound, a derivative of picolinic acid, is characterized by the presence of two methoxy groups at the 5 and 6 positions of the pyridine ring. This substitution pattern is anticipated to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | 5,6-Dimethoxypyridine-2-carboxylic acid | - |

| CAS Number | 324028-89-9 | [1][2] |

| Molecular Formula | C₈H₉NO₄ | - |

| Molecular Weight | 183.16 g/mol | - |

| SMILES | COC1=C(N=C(C=C1)C(=O)O)OC | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Supplier Data |

Synthesis Pathway

While several synthetic routes to substituted picolinic acids exist, a common approach involves the oxidation of the corresponding 2-methylpyridine derivative. For this compound, a plausible synthetic workflow is outlined below. This multi-step synthesis provides a reliable method for obtaining the target compound in sufficient purity for biological screening.

Caption: Proposed synthetic workflow for this compound.

Postulated Biological Activities and Mechanistic Rationale

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] Based on the known properties of this chemical class, we postulate two primary avenues of bioactivity for this compound: enzyme inhibition and metal chelation.

Potential as an Enzyme Inhibitor

Picolinic acid and its derivatives are known to inhibit various enzymes, a property attributed to the ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions or interact with active site residues.[3]

2.1.1. Rationale for Postulated Activity

The structural resemblance of this compound to known enzyme inhibitors provides a strong basis for this hypothesis. For instance, substituted picolinic acids have been identified as inhibitors of dopamine β-monooxygenase, an enzyme crucial for the biosynthesis of norepinephrine. The presence of the methoxy groups on the pyridine ring of this compound can modulate the electronic distribution and lipophilicity of the molecule, potentially enhancing its binding affinity and selectivity for specific enzyme targets. Quantum chemical calculations on picolinic acid derivatives have suggested that their physiological effects are influenced by their electronic structure.[4]

2.1.2. Proposed Experimental Workflow for Enzyme Inhibition Screening

To validate this hypothesis, a systematic screening of this compound against a panel of relevant enzymes is recommended. A generalized workflow for such a screening campaign is depicted below.

Caption: A generalized workflow for screening and characterizing enzyme inhibitors.

2.1.3. Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer specific to the target enzyme.

-

Prepare solutions of the target enzyme and its substrate at appropriate concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of serially diluted this compound or control inhibitor to the wells.

-

Add 48 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution.

-

Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Potential as a Metal Chelating Agent

The picolinic acid scaffold is a well-known bidentate chelating agent, capable of binding to various metal ions. This property is fundamental to some of its biological effects.

2.2.1. Rationale for Postulated Activity

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can form a stable five-membered ring upon coordination with a metal ion. The electron-donating nature of the two methoxy groups at the 5 and 6 positions is expected to increase the electron density on the pyridine ring, potentially enhancing the metal-binding affinity of the molecule. This chelation property could be relevant in contexts where metal ion homeostasis is dysregulated.

2.2.2. Proposed Experimental Workflow for Chelation Studies

The metal-chelating ability of this compound can be investigated through various biophysical techniques.

Caption: Experimental workflow for characterizing metal chelation properties.

2.2.3. Detailed Protocol: UV-Vis Spectrophotometric Titration

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., HEPES, pH 7.4).

-

Prepare a stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration in the same buffer.

-

-

Titration Procedure:

-

Record the UV-Vis spectrum of the this compound solution.

-

Add small aliquots of the metal salt solution to the cuvette containing the ligand solution.

-

Record the UV-Vis spectrum after each addition, ensuring the solution has reached equilibrium.

-

-

Data Analysis:

-

Monitor the changes in the absorbance spectrum upon addition of the metal ion.

-

Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand.

-

Analyze the titration curve to determine the stoichiometry of the complex and calculate the binding constant.

-

Future Directions and Conclusion

While the biological activities of this compound remain to be experimentally determined, its chemical structure suggests a strong potential for bioactivity, particularly as an enzyme inhibitor and a metal-chelating agent. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating the biological evaluation of this compound. Further research into this compound and its derivatives could uncover novel therapeutic agents or valuable research tools for chemical biology. The exploration of structure-activity relationships by synthesizing and testing analogs with varied substitution patterns on the pyridine ring will be a crucial next step in elucidating the full biological potential of this chemical scaffold.

References

-

MySkinRecipes. (n.d.). 4,6-Dimethoxypicolinic acid. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 324028-89-9]. Retrieved from [Link]

- Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157.